molecular formula C8H7F3N2O B6141941 N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide CAS No. 1219626-08-0

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide

Cat. No. B6141941
CAS RN: 1219626-08-0
M. Wt: 204.15 g/mol
InChI Key: SBGBSARAGZEWGI-UHFFFAOYSA-N
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Description

“N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is 1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,7H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N’-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has a wide range of applications in scientific research, including drug design, drug delivery, and biocatalysis. It has been used to create drug-like molecules with improved solubility and bioavailability, as well as to create enzyme inhibitors and other molecules with therapeutic potential. This compound has also been used as a catalyst for organic reactions, as a reagent in organic synthesis, and as a stabilizing agent for proteins and other macromolecules.

Mechanism of Action

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide acts as a ligand, binding to proteins and other macromolecules to form complexes. This binding is reversible and can be used to control the activity of proteins and other molecules. This compound can also be used to modulate the activity of enzymes, as it is capable of binding to their active sites and altering their function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to increase the solubility of drugs in aqueous solutions. It has also been found to act as an antioxidant, and to protect cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has several advantages over other compounds when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in aqueous solutions. In addition, this compound is stable at a wide range of temperatures and pH levels. However, it has some drawbacks as well. This compound is a hydrophobic molecule, which can make it difficult to work with in aqueous solutions. In addition, it is not as stable as some other compounds and can degrade over time.

Future Directions

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide has a wide range of potential applications in scientific research. In the future, it could be used to create drug-like molecules with improved solubility and bioavailability, as well as to create enzyme inhibitors and other molecules with therapeutic potential. It could also be used to modulate the activity of enzymes, as well as to create novel catalysts for organic reactions. In addition, this compound could be used to create new proteins and other macromolecules with improved stability. Finally, this compound could be used to create novel compounds with antioxidant and anti-inflammatory properties.

Synthesis Methods

N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene with an imidazole in aqueous solution. The second step involves the reaction of the resulting product with N-hydroxybenzamide to form this compound. The reaction is carried out in an inert atmosphere and at a temperature of 80°C.

properties

IUPAC Name

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBSARAGZEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40067-80-9
Record name 3-(Trifluoromethyl)benzamidoxime
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